molecular formula C19H32IN3O4 B12772955 Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate CAS No. 97050-94-7

Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate

Cat. No.: B12772955
CAS No.: 97050-94-7
M. Wt: 493.4 g/mol
InChI Key: NAERWSZKDGLLSP-UHFFFAOYSA-N
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Description

Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is a quaternary ammonium compound with significant applications in various fields. This compound is known for its antimicrobial properties and is used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves the quaternization of tertiary amines with halocarbons. The process typically includes the alkylation of tertiary amines with halocarbons to form quaternary ammonium salts. The reaction conditions often require controlled temperatures and the presence of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The quaternization reaction is optimized for large-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired outcome, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies related to antimicrobial activity and biofilm inhibition.

    Medicine: Investigated for its potential use as an antibacterial and antifungal agent.

    Industry: Utilized in the production of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the microbial cell membrane .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and disinfectants.

    Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial activity.

Uniqueness

Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes, making it an effective antimicrobial agent .

Properties

CAS No.

97050-94-7

Molecular Formula

C19H32IN3O4

Molecular Weight

493.4 g/mol

IUPAC Name

2-[[2-[3-(dimethylcarbamoyloxy)phenoxy]acetyl]amino]ethyl-triethylazanium;iodide

InChI

InChI=1S/C19H31N3O4.HI/c1-6-22(7-2,8-3)13-12-20-18(23)15-25-16-10-9-11-17(14-16)26-19(24)21(4)5;/h9-11,14H,6-8,12-13,15H2,1-5H3;1H

InChI Key

NAERWSZKDGLLSP-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CCNC(=O)COC1=CC(=CC=C1)OC(=O)N(C)C.[I-]

Origin of Product

United States

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